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molecular formula C9H12O2 B8787575 4-(Hydroxymethyl)-2,5-dimethylphenol CAS No. 10496-93-2

4-(Hydroxymethyl)-2,5-dimethylphenol

Cat. No. B8787575
M. Wt: 152.19 g/mol
InChI Key: YDUMJRNWSQBETB-UHFFFAOYSA-N
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Patent
US05866724

Procedure details

Into a 5 liter four-necked flask were charged 610.9 g of 2,5-xylenol, 200 gof sodium hydroxide and 2500 g of water. While stirring at 12° C., 565 g of 37% formaldehyde was added dropwise thereto over 1 hour and 30 minutes, and the reaction was conducted for 4 more hours. After completionof the reaction, 89 g of 28% aqueous ammonia solution was added and the mixture was stirred for 30 minutes. Thereafter, 400 g of acetic acid was added thereto, and the resulting mixture was filtered and washed with water. The filtered product thus obtained was dried to obtain 609 g of 4-hydroxymethyl-2,5-dimethylphenol. Purity measured by liquid chromatography (LC): 99%
Quantity
610.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2500 g
Type
solvent
Reaction Step One
Quantity
565 g
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three
Quantity
400 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:9])[C:2]([CH3:8])=[CH:3][CH:4]=[C:5]([CH3:7])[CH:6]=1.[OH-:10].[Na+].[CH2:12]=O.N>C(O)(=O)C.O>[OH:10][CH2:12][C:4]1[C:5]([CH3:7])=[CH:6][C:1]([OH:9])=[C:2]([CH3:8])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
610.9 g
Type
reactant
Smiles
C=1(C(=CC=C(C1)C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2500 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
565 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
89 g
Type
reactant
Smiles
N
Step Four
Name
Quantity
400 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12 °C
Stirring
Type
CUSTOM
Details
While stirring at 12° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The filtered product thus obtained
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=CC(=C(C=C1C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 609 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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